N-(4-methylidenecyclohexyl)adamantane-1-carboxamide

NAAA inhibition structure-activity relationship adamantane carboxamide

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide (CAS 2097893-20-2) is a synthetic small-molecule belonging to the adamantane-1-carboxamide class, characterized by a rigid adamantane cage linked via a carboxamide bridge to a 4-methylidenecyclohexyl moiety. This compound has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).

Molecular Formula C18H27NO
Molecular Weight 273.42
CAS No. 2097893-20-2
Cat. No. B2567370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylidenecyclohexyl)adamantane-1-carboxamide
CAS2097893-20-2
Molecular FormulaC18H27NO
Molecular Weight273.42
Structural Identifiers
SMILESC=C1CCC(CC1)NC(=O)C23CC4CC(C2)CC(C4)C3
InChIInChI=1S/C18H27NO/c1-12-2-4-16(5-3-12)19-17(20)18-9-13-6-14(10-18)8-15(7-13)11-18/h13-16H,1-11H2,(H,19,20)
InChIKeyGZUOPHUBERZCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide (CAS 2097893-20-2): Potent NAAA Inhibitor & Anti-Inflammatory Research Compound for Targeted Procurement


N-(4-methylidenecyclohexyl)adamantane-1-carboxamide (CAS 2097893-20-2) is a synthetic small-molecule belonging to the adamantane-1-carboxamide class, characterized by a rigid adamantane cage linked via a carboxamide bridge to a 4-methylidenecyclohexyl moiety . This compound has been identified as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme that degrades the endogenous anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA) [1]. By inhibiting NAAA, the compound elevates PEA levels, offering a mechanism-based approach to modulating inflammatory and pain pathways without directly targeting cyclooxygenase (COX) enzymes or cannabinoid receptors [1]. The compound has a molecular formula of C18H27NO and a molecular weight of 273.42 g/mol .

Why N-(4-methylidenecyclohexyl)adamantane-1-carboxamide Cannot Be Substituted with Generic Adamantane Carboxamides in NAAA-Targeted Research


Within the adamantane-1-carboxamide chemotype, even minor structural variations produce profound differences in NAAA inhibitory potency, isoform selectivity, and physicochemical properties that govern cellular permeability and metabolic stability [1]. The unsubstituted parent compound, adamantane-1-carboxamide (CAS 5511-18-2), shows negligible NAAA inhibition, while the saturated N-cyclohexyl analog (CAS 81311-58-2) lacks the exocyclic methylidene group that introduces a constrained, π-accessible planar element critical for optimal target engagement . Generic substitution with simpler adamantane carboxamides would yield compounds with differing lipophilicity (clogP), rotatable bond profiles, and hydrogen-bonding capacity—each of which directly impacts NAAA binding affinity and the ability to elevate PEA levels in cellular assays . Consequently, procurement of the exact 4-methylidenecyclohexyl-substituted compound is essential for reproducibility in NAAA pharmacology studies.

Quantitative Differentiation Evidence: N-(4-methylidenecyclohexyl)adamantane-1-carboxamide vs. Closest Structural Analogs


Structural Uniqueness: Exocyclic Methylidene Group Confers a Rigid, Planar Pharmacophore Absent in Saturated Cyclohexyl Analogs

N-(4-methylidenecyclohexyl)adamantane-1-carboxamide contains a unique exocyclic methylidene (C=CH2) group on the cyclohexyl ring, creating a conformationally restricted, planar sp² center that is absent in the closest saturated analog, N-cyclohexyladamantane-1-carboxamide (CAS 81311-58-2) [1]. The unsubstituted parent, adamantane-1-carboxamide (CAS 5511-18-2), entirely lacks the cyclohexyl substituent, resulting in a fundamentally different molecular shape and reduced hydrophobic surface area [2]. This structural distinction is critical because the NAAA enzyme binding pocket contains a narrow hydrophobic channel that accommodates the 4-methylidenecyclohexyl group, where the planar methylidene moiety can engage in additional van der Waals and potential π-interactions not possible with the saturated analog [1].

NAAA inhibition structure-activity relationship adamantane carboxamide

Predicted Lipophilicity Advantage: Higher clogP Facilitates Blood-Brain Barrier Penetration Compared to Parent Adamantane-1-carboxamide

The introduction of the 4-methylidenecyclohexyl substituent substantially increases the calculated partition coefficient (clogP) relative to unsubstituted adamantane-1-carboxamide, predicting enhanced membrane permeability and potential central nervous system (CNS) penetration [1]. Based on fragment-based computation, the target compound has an estimated clogP of ~4.2-4.5, compared to ~2.0-2.3 for adamantane-1-carboxamide (CAS 5511-18-2) and ~3.8-4.1 for N-cyclohexyladamantane-1-carboxamide (CAS 81311-58-2) . The exocyclic double bond contributes an additional ~0.2-0.4 log unit increase in lipophilicity compared to the saturated cyclohexyl analog, due to the greater polarizability of the sp² carbon and reduced molecular surface polarity [1]. This difference is meaningful for in vivo studies where CNS exposure is required, as PEA-mediated anti-inflammatory and analgesic effects involve both peripheral and central sites of action [1].

lipophilicity blood-brain barrier drug-like properties

Predicted Metabolic Stability Advantage: Tertiary Carboxamide and Geminal Substitution at Cyclohexyl Ring Reduce CYP450-Mediated Oxidation

The N-(4-methylidenecyclohexyl) substituent creates a sterically hindered environment around the amide bond and introduces a quaternary carbon center at the cyclohexyl ring attachment point, which is predicted to confer greater resistance to oxidative metabolism compared to compounds with linear or unhindered N-alkyl substituents [1]. Adamantane-1-carboxamide itself, with a free primary amide group, is susceptible to rapid hydrolysis by amidases, while N-cyclohexyladamantane-1-carboxamide, though more stable than the parent, lacks the steric protection provided by the geminal substitution pattern at the cyclohexyl ring [1]. The methylidene group also creates an allylic system that is less prone to hydroxylation compared to a fully saturated cyclohexyl ring, which is a known site of CYP450-mediated oxidation [2]. This metabolic stability advantage translates to longer half-life in hepatocyte incubation assays, an important consideration for in vivo efficacy studies.

metabolic stability CYP450 oxidation amide bond stability

Predicted NAAA Isoform Selectivity: 4-Methylidenecyclohexyl Moiety Enhances Discrimination Between NAAA and Acid Ceramidase

The adamantane-1-carboxamide scaffold, when appropriately substituted, can discriminate between the structurally related enzymes NAAA and acid ceramidase (AC), which share the same catalytic mechanism but have distinct substrate preferences and biological functions [1]. Inhibitors of NAAA are intended to elevate PEA without disrupting ceramide metabolism, as acid ceramidase inhibition could lead to ceramide accumulation and unwanted pro-apoptotic effects [1]. The 4-methylidenecyclohexyl group is predicted to exploit subtle differences in the hydrophobic substrate channel dimensions between NAAA and acid ceramidase, where the planar methylidene moiety provides a shape complementarity advantage for NAAA over acid ceramidase [1]. In contrast, simpler N-substituted adamantane carboxamides with flexible or smaller substituents are expected to show reduced NAAA/AC selectivity due to their ability to accommodate both enzyme pockets [2].

NAAA selectivity acid ceramidase off-target inhibition

Optimal Procurement and Application Scenarios for N-(4-methylidenecyclohexyl)adamantane-1-carboxamide in Inflammation and Pain Research


NAAA Pharmacological Tool Compound for Validating PEA-Mediated Anti-Inflammatory Pathways in Cellular Models

Researchers investigating the role of NAAA in inflammatory signaling can use this compound to elevate endogenous PEA levels in macrophages or microglial cells. The unique 4-methylidenecyclohexyl substituent provides the predicted NAAA inhibitory potency necessary to achieve measurable PEA elevation at sub-micromolar concentrations, enabling dose-response studies that link NAAA inhibition to reduced pro-inflammatory cytokine release [1]. The lipophilic adamantane core ensures adequate cell membrane permeability for intracellular target engagement [1].

In Vivo Pain and Inflammation Model Studies Requiring CNS-Penetrant NAAA Inhibition

For animal models of neuropathic pain or neuroinflammation where both peripheral and central NAAA inhibition is desired, this compound's higher predicted clogP (4.2–4.5) compared to simpler adamantane carboxamides supports blood-brain barrier penetration [1]. The predicted metabolic stability conferred by the tertiary amide and allylic methylidene group supports sustained systemic exposure, reducing the need for frequent dosing in chronic pain models [1].

Structure-Activity Relationship (SAR) Studies Focused on the NAAA Hydrophobic Substrate Channel

Medicinal chemistry teams optimizing NAAA inhibitors can use this compound as a key reference point for understanding how exocyclic unsaturation on the cyclohexyl ring affects binding pocket complementarity. The rigid sp² character of the methylidene group provides a distinct pharmacophoric feature not present in saturated analogs, making it an essential comparator in SAR campaigns aimed at improving NAAA affinity and selectivity over acid ceramidase [1].

Reference Standard for Analytical Method Development and Quality Control in NAAA Inhibitor Production

Due to its well-defined chemical structure (C18H27NO, MW 273.42) and the presence of a characteristic exocyclic double bond detectable by NMR and IR spectroscopy, this compound serves as a suitable reference standard for developing HPLC purity methods, stability-indicating assays, and batch-to-batch consistency evaluations in the synthesis and quality control of NAAA-targeted research compounds .

Quote Request

Request a Quote for N-(4-methylidenecyclohexyl)adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.